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Compound of Interest

Compound Name:
Ethyl 6-(hydroxymethyl)pyridine-2-

carboxylate

Cat. No.: B1311370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-(hydroxymethyl)pyridine-
2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic

synthesis. This document details its physicochemical properties, outlines a detailed

experimental protocol for its synthesis, and explores its potential biological applications,

particularly in the context of cancer research.

Core Compound Data
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a pyridine derivative with both an ester

and a hydroxymethyl functional group. These features make it a versatile building block for the

synthesis of more complex molecules.
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Property Value Source

Molecular Weight 181.19 g/mol [1]

Molecular Formula C₉H₁₁NO₃ [1]

CAS Number 41337-81-9 [1]

Appearance
White to yellow to light brown

solid

Purity Typically ≥97% [2]

Storage Temperature -20°C [1]

Synthetic Experimental Protocol
The synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate can be achieved through a

two-step process starting from the commercially available Dimethyl pyridine-2,6-dicarboxylate.

The process involves the selective reduction of one of the methyl ester groups to a

hydroxymethyl group, followed by transesterification of the remaining methyl ester to an ethyl

ester.

Step 1: Selective Reduction of Dimethyl pyridine-2,6-
dicarboxylate
This step aims to selectively reduce one ester group of Dimethyl pyridine-2,6-dicarboxylate to

yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate.

Materials:

Dimethyl pyridine-2,6-dicarboxylate

Lithium borohydride (LiBH₄)

Tetrahydrofuran (THF), anhydrous

Methanol
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Dichloromethane (DCM)

Saturated aqueous solution of ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve Dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF.

Cool the solution to 0°C using an ice bath.

Slowly add a solution of lithium borohydride (1-1.2 equivalents) in THF to the reaction

mixture. The slow addition is crucial for selectivity.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 1-3 hours.

Upon completion, quench the reaction by the slow addition of methanol at 0°C.

Add a saturated aqueous solution of ammonium chloride and extract the product with

dichloromethane.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield Methyl 6-(hydroxymethyl)pyridine-2-carboxylate.

Step 2: Transesterification to Ethyl 6-
(hydroxymethyl)pyridine-2-carboxylate
This step converts the methyl ester of the intermediate to the desired ethyl ester.
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Materials:

Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

Ethanol, absolute

Sulfuric acid (H₂SO₄), concentrated

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Procedure:

Dissolve Methyl 6-(hydroxymethyl)pyridine-2-carboxylate (1 equivalent) in an excess of

absolute ethanol.

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

Heat the reaction mixture to reflux and monitor by TLC. The reaction may take several hours

to reach completion.

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated

aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

The resulting crude product, Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, can be

further purified by recrystallization or silica gel chromatography if necessary.
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Synthetic Workflow for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate.

Potential Biological Activity and Signaling Pathway
While specific biological activities for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate are not

extensively documented, related pyridine-2-carboxylate derivatives have shown promise as

enzyme inhibitors. Notably, derivatives of 6-formyl-pyridine-2-carboxylic acid have been

investigated for their in vitro telomerase inhibitory activity.[3] Telomerase is an enzyme crucial

for the maintenance of telomere length in cancer cells, and its inhibition is a key strategy in

cancer therapy.

The 3,4-dichlorothiophenol ester of 6-formyl-pyridine-2-carboxylic acid, a structurally related

compound, has demonstrated significant in vitro telomerase inhibitory activity and in vivo tumor

suppression.[3] Another telomerase inhibitor lead compound has been identified with an IC₅₀ of

1.0 µM.[4]

Compound Target Activity (IC₅₀) Reference

Pyridine-2-carboxylate

Derivative (Lead

Compound)

Telomerase 1.0 µM [4]

3,4-dichlorothiophenol

ester of 6-formyl-

pyridine-2-carboxylic

acid

Telomerase High in vitro activity [3]

Based on this, a hypothetical mechanism of action for a pyridine-2-carboxylate derivative as a

telomerase inhibitor can be proposed. The compound could potentially bind to the active site of

the telomerase reverse transcriptase (TERT) subunit or interact with the RNA component

(TERC), thereby inhibiting its function. This would lead to progressive telomere shortening in

cancer cells, ultimately triggering cellular senescence or apoptosis.
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Hypothetical Signaling Pathway of a Pyridine-2-carboxylate Derivative as a Telomerase
Inhibitor.

This guide provides foundational information for researchers interested in Ethyl 6-
(hydroxymethyl)pyridine-2-carboxylate. The provided synthetic protocol offers a practical

starting point for its preparation, and the exploration of its potential as a telomerase inhibitor

highlights a promising avenue for future drug discovery efforts. Further investigation is

warranted to fully elucidate the biological activities and therapeutic potential of this and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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